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Compound of Interest

Compound Name: Presatovir

Cat. No.: B610194

An examination of published Phase 2b clinical trial data for the investigational antiviral agent
Presatovir (formerly GS-5806) reveals a consistent lack of significant clinical efficacy in the
treatment of Respiratory Syncytial Virus (RSV) infections across various high-risk adult
populations. Despite a favorable safety profile, Presatovir failed to meet its primary endpoints
in studies involving hematopoietic cell transplant (HCT) recipients with both upper and lower
respiratory tract infections, as well as in lung transplant recipients.[1][2][3][4][5] As of this
review, no independent validation studies or re-analyses of the primary trial data by unaffiliated
research groups have been published. The following guide provides a comprehensive
comparison based on the data reported in the primary publications.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from three separate Phase 2b,
randomized, double-blind, placebo-controlled trials.

Table 1: Efficacy and Safety of Presatovir in HCT Recipients with Lower Respiratory Tract
Infection (LRTI) (NCT02254421)[1][3]
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Table 2: Efficacy and Safety of Presatovir in HCT Recipients with Upper Respiratory Tract

Infection (URTI) (NCT02254408)[4][5]
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Table 3: Efficacy and Safety of Presatovir in Lung Transplant Recipients (NCT02534350)[2]
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Experimental Protocols

The methodologies across the cited Phase 2b trials were broadly similar, with specific
adaptations for the patient populations.

Study Design: All three studies were randomized, double-blind, placebo-controlled, multicenter
trials.[1][2][5]

Patient Populations:

o NCT02254421: Hematopoietic cell transplant (HCT) recipients with confirmed RSV lower
respiratory tract infection (LRTI) and new chest X-ray abnormalities.[1][3]

o NCT02254408: HCT recipients with confirmed RSV upper respiratory tract infection (URTI)
for <6 days.[5]
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o NCT02534350: Adult lung transplant recipients with symptomatic, confirmed RSV infection
for <7 days.[2]

Dosing Regimen:

e HCT Trials (LRTI and URTI): Oral Presatovir 200 mg or placebo administered on days 1, 5,
9, 13, and 17.[1][5]

e Lung Transplant Trial: Oral Presatovir 200 mg on day 1, followed by 100 mg daily from days
2 to 14, or placebo.[2]

Virology Assessments:

o Sample Collection: Bilateral intranasal swabs were collected at multiple time points
throughout the studies.[1][2]

 Viral Load Quantification: RSV viral load was quantified using reverse transcription
guantitative polymerase chain reaction (RT-qPCR).[5]

o Resistance Analysis: Genotypic resistance analysis of the RSV F gene was performed by
population sequencing on samples with sufficient viral load (>1,000 copies/mL).[6]

Mechanism of Action and Trial Workflow

The following diagrams illustrate the proposed mechanism of action for Presatovir and the
general workflow of the clinical trials reviewed.
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Caption: Presatovir inhibits RSV entry by binding to the F protein, stabilizing its prefusion
state.
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Caption: Workflow of the Presatovir Phase 2b clinical trials from patient screening to data
analysis.

In conclusion, while Presatovir was developed as a promising oral RSV fusion inhibitor, the
data from multiple Phase 2b clinical trials in high-risk adult populations did not demonstrate a
significant benefit over placebo in terms of virologic or clinical endpoints.[1][2][6] The
emergence of resistance-associated substitutions in the RSV fusion protein was also observed
in a notable percentage of treated patients.[1][6] These findings underscore the challenges in
developing effective antiviral therapies for established RSV infection in immunocompromised
adults.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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